molecular formula C9H15N5O2 B14665756 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole CAS No. 41459-10-3

4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole

Cat. No.: B14665756
CAS No.: 41459-10-3
M. Wt: 225.25 g/mol
InChI Key: NUEUPPUYXCLQHE-OUKQBFOZSA-N
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Description

4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbethoxy group, a triazeno group, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Carbethoxy Group: The carbethoxy group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.

    Addition of the Triazeno Group: The triazeno group can be added through a diazotization reaction followed by coupling with a suitable amine.

    Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbethoxy or triazeno groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazoles or triazenes.

Scientific Research Applications

4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-ethylimidazole: Similar structure with an ethyl group instead of a methyl group.

    4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole: Similar structure with a phenyl group instead of a methyl group.

    4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-chloroimidazole: Similar structure with a chloro group instead of a methyl group.

Uniqueness

4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

41459-10-3

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

ethyl 4-[(E)-dimethylaminodiazenyl]-2-methyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C9H15N5O2/c1-5-16-9(15)7-8(11-6(2)10-7)12-13-14(3)4/h5H2,1-4H3,(H,10,11)/b13-12+

InChI Key

NUEUPPUYXCLQHE-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(N1)C)/N=N/N(C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)N=NN(C)C

Origin of Product

United States

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